N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenoxyacetamide;hydrochloride
Description
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenoxyacetamide hydrochloride is a synthetic small molecule characterized by a fused benzothiazole-dioxane core, a phenoxyacetamide substituent, and a 3-(dimethylamino)propyl side chain. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S.ClH/c1-24(2)9-6-10-25(21(26)15-29-16-7-4-3-5-8-16)22-23-17-13-18-19(14-20(17)30-22)28-12-11-27-18;/h3-5,7-8,13-14H,6,9-12,15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWCVRIKPFQUKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)COC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenoxyacetamide;hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the dioxin ring and the phenoxyacetamide group. Common reagents used in these reactions include thionyl chloride, dimethylamine, and phenoxyacetic acid. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions would be essential to maintain consistency and quality. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenoxyacetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds similar to N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenoxyacetamide have demonstrated inhibitory effects on key enzymes:
- Acetylcholinesterase Inhibition : This compound may exhibit potential in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting acetylcholinesterase activity .
- α-Glucosidase Inhibition : The compound's analogs have shown promise in managing Type 2 Diabetes Mellitus by inhibiting α-glucosidase activity .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit cell proliferation in various cancer cell lines through mechanisms that involve modulation of inflammatory pathways and apoptosis induction .
Therapeutic Potential
The therapeutic applications of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenoxyacetamide extend to:
- Neurological Disorders : Its ability to inhibit acetylcholinesterase makes it a candidate for further development in treating conditions like Alzheimer's disease.
- Metabolic Disorders : By inhibiting α-glucosidase, it could be beneficial for patients with Type 2 Diabetes Mellitus.
Synthesis and Biological Evaluation
A study synthesized various derivatives of benzodioxane and evaluated their enzyme inhibitory potential. The synthesized compounds were screened against α-glucosidase and acetylcholinesterase enzymes to explore their therapeutic potential for Type 2 Diabetes Mellitus and Alzheimer's disease respectively .
In Vitro Studies
In vitro studies have indicated that compounds with similar structural motifs can significantly reduce the release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), suggesting a role in modulating inflammatory responses which is crucial in cancer therapy .
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenoxyacetamide;hydrochloride would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies, including binding assays and pathway analysis.
Comparison with Similar Compounds
N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide Hydrochloride
- Molecular Formula : C₁₅H₂₀ClN₃O₃S .
- Key Differences: Side Chain: Uses a 2-(dimethylamino)ethyl group instead of 3-(dimethylamino)propyl. Substituent: Simple acetamide (vs. phenoxyacetamide in the target compound).
- Implications: Shorter ethyl chain may reduce lipophilicity and alter binding kinetics. Lack of phenoxy group limits aromatic interactions compared to the target compound.
| Property | Target Compound | Compound |
|---|---|---|
| Molecular Weight | Not Provided | 357.853 g/mol |
| Side Chain Length | 3-(dimethylamino)propyl | 2-(dimethylamino)ethyl |
| Key Substituent | Phenoxyacetamide | Acetamide |
N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-isoindol-2-yl)acetamide Hydrochloride
- Molecular Formula : C₂₃H₂₃ClN₄O₅S .
- Key Differences :
- Substituent : Features a 1,3-dioxo-isoindole group on the acetamide.
- Molecular Weight : Higher (502.970 g/mol) due to the isoindole moiety.
- Increased molecular weight may reduce blood-brain barrier permeability compared to the target compound.
| Property | Target Compound | Compound |
|---|---|---|
| Substituent Complexity | Phenoxyacetamide | 1,3-Dioxo-isoindolylacetamide |
| Molecular Weight | Not Provided | 502.970 g/mol |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide
- Structural Features :
- Implications: Morpholine improves solubility but may reduce membrane permeability vs. dimethylamino groups. Ethoxy-phenoxy substitution differs from the target compound’s phenoxyacetamide.
Pesticide Benzamide Derivatives (e.g., Diflufenican)
- Examples: Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) .
- Comparison: Structural Similarity: Aromatic amides and ether linkages. Electron-Withdrawing Groups: Trifluoromethyl in pesticides vs. dimethylamino in the target compound.
Physicochemical and Pharmacokinetic Implications
- Side Chain Variations: 3-(Dimethylamino)propyl (target): Longer chain may increase lipophilicity and metabolic stability vs. ethyl chains .
- Substituent Effects: Phenoxyacetamide (target): Balances aromaticity and flexibility for receptor binding. Isoindole-dioxo (): Adds polarity but complicates synthesis .
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenoxyacetamide;hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a unique structure that includes a benzothiazole moiety fused with a dioxin ring. The molecular formula is with a molecular weight of approximately 358.44 g/mol. Its structural complexity is thought to contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the dioxino-benzothiazole framework.
- Introduction of the dimethylamino group.
- Coupling with phenoxyacetic acid derivatives.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values indicate potent activity against:
- Gram-positive bacteria : Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.
- Fungi : Candida albicans and Aspergillus niger.
For instance, one study reported MIC values ranging from 12.5 to 50 µg/mL against these pathogens, suggesting that the compound could be a candidate for developing new antibiotics .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several in vitro assays. Notable findings include:
- Cell Lines Tested : Human colon cancer (HCT116), breast cancer (MCF-7), and lung adenocarcinoma (A549).
- Results : The compound exhibited IC50 values in the micromolar range (10–20 µM), indicating effective inhibition of cell proliferation. Mechanistic studies suggested that the compound may induce apoptosis through the activation of caspase pathways .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Efficacy : A recent investigation assessed the compound's activity against multi-drug resistant strains of bacteria. The results showed that it significantly inhibited bacterial growth compared to standard antibiotics .
- Anticancer Research : In a comparative study with known chemotherapeutics, this compound demonstrated superior potency against certain cancer cell lines while showing reduced toxicity in normal cells .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
